1,3-Dimethylpyrrolidin-3-amine dihydrochloride
Description
1,3-Dimethylpyrrolidin-3-amine dihydrochloride is a pyrrolidine derivative featuring two methyl groups at the 1- and 3-positions of the pyrrolidine ring, with the amine group at position 3 forming a dihydrochloride salt. This structural configuration enhances its stability and water solubility, making it a valuable intermediate in pharmaceutical synthesis and medicinal chemistry.
Properties
IUPAC Name |
1,3-dimethylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6(7)3-4-8(2)5-6;;/h3-5,7H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBPLQGEHUTZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094151-38-7 | |
| Record name | 1,3-dimethylpyrrolidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1,3-Dimethylpyrrolidin-3-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of 1,3-dimethylpyrrolidine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high purity and yield . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
1,3-Dimethylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts to achieve the desired products . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Synthesis and Production
The synthesis of 1,3-Dimethylpyrrolidin-3-amine typically involves the reaction of 1,3-dimethylpyrrolidine with formaldehyde and hydrogen cyanide, followed by reduction processes. The compound is then converted to its dihydrochloride salt using hydrochloric acid. Industrial production methods include continuous flow reactors to enhance yield and quality .
Medicinal Chemistry
1,3-Dimethylpyrrolidin-3-amine dihydrochloride serves as an important intermediate in the synthesis of pharmaceuticals targeting various diseases. Its unique structure allows it to interact with biological systems effectively .
Neuropharmacology
Research indicates that this compound may act as a neurotransmitter modulator due to its structural similarity to psychoactive substances. It has demonstrated potential in enhancing cognitive functions and treating neurological disorders by interacting with central nervous system receptors .
Biological Research
In biological studies, this compound is utilized to investigate the effects of amine-containing molecules on biological pathways. Its role as a ligand allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Industrial Applications
In the industrial sector, this compound is employed in producing specialty chemicals and materials. Its utility in organic synthesis makes it valuable for developing agrochemicals and other industrial products .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Neurotransmitter modulation | Ligand binding to CNS receptors |
| (4,4-Dimethylpyrrolidin-3-yl)methanamine dihydrochloride | Potential neurotransmitter modulation | Interaction with CNS receptors |
| Benzothiazole derivatives | Antibacterial activity | Inhibition of bacterial topoisomerases |
Neuropharmacological Studies
A study investigated the effects of pyrrolidine derivatives on cognitive functions in animal models. The results indicated enhanced memory retention and learning abilities when administered at specific dosages .
Antibacterial Efficacy
In vitro assays have shown that related compounds exhibit minimum inhibitory concentrations (MICs) in the low nanomolar range against Gram-positive bacteria. These findings suggest that structural modifications could enhance efficacy against resistant strains .
Synthesis and Applications
The synthesis of 1,3-Dimethylpyrrolidin-3-amine involves reactions such as formaldehyde condensation followed by reduction processes. Its utility as an intermediate in drug synthesis highlights its significance in pharmaceutical development .
Mechanism of Action
The mechanism of action of 1,3-Dimethylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1,3-dimethylpyrrolidin-3-amine dihydrochloride with structurally related dihydrochloride salts of pyrrolidine and piperidine derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Purity (%) |
|---|---|---|---|---|---|
| This compound* | - | C6H14N2·2HCl | 207.10 | 1-Me, 3-Me, 3-NH2 | - |
| (R)-Dimethylpyrrolidin-3-yl-amine dihydrochloride | 864448-61-3 | C6H14N2·2HCl | 207.10 | R-configuration, 1-Me, 3-NH2 | - |
| (3R)-1-(Propan-2-yl)pyrrolidin-3-amine dihydrochloride | 1201013-61-7 | C7H16N2·2HCl | 213.15 | 1-Isopropyl, 3-NH2 | ≥97% |
| Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride | 208711-42-6 | C8H18N2·2HCl | 221.16 | 3-(CH2NMe2) | - |
| (3R)-1-Benzylpyrrolidin-3-amine dihydrochloride | 215947-36-7 | C11H16N2·2HCl | 249.18 | 1-Benzyl, 3-NH2 | - |
*Hypothetical structure inferred from analogs. Data compiled from .
Key Observations:
- Chirality: Enantiomers like (R)-dimethylpyrrolidin-3-yl-amine dihydrochloride (CAS 864448-61-3) may exhibit distinct biological activities due to stereospecific interactions with targets .
- Solubility: Dihydrochloride salts generally improve water solubility, critical for bioavailability in drug formulations .
Biological Activity
1,3-Dimethylpyrrolidin-3-amine dihydrochloride (also known as DMHA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C7H16Cl2N2
- Molecular Weight : 195.12 g/mol
This compound acts primarily as a stimulant. It is believed to influence the central nervous system (CNS) by modulating neurotransmitter levels, particularly norepinephrine and dopamine. This modulation can enhance alertness, focus, and energy levels.
Biological Activities
The biological activities of DMHA can be categorized into several key areas:
1. Stimulatory Effects
- DMHA is often used in dietary supplements for its stimulant properties, similar to caffeine. It is reported to increase energy levels and improve exercise performance by enhancing focus and reducing perceived exertion during physical activities.
2. Cognitive Enhancement
- Studies suggest that DMHA may have cognitive-enhancing effects, potentially improving memory and learning capabilities. This is attributed to its action on neurotransmitter systems involved in cognitive processes.
3. Potential Antimicrobial Activity
- Preliminary studies indicate that DMHA may possess antimicrobial properties. It has been explored for its effectiveness against certain bacterial strains, although comprehensive studies are still needed to confirm these effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of DMHA:
Safety and Toxicology
While DMHA shows promise in various applications, safety assessments are crucial. Current literature indicates that moderate doses are generally well-tolerated; however, excessive intake may lead to adverse effects such as increased heart rate, anxiety, or gastrointestinal disturbances.
Q & A
Q. What synthetic methodologies are recommended for preparing 1,3-Dimethylpyrrolidin-3-amine dihydrochloride?
- Methodological Answer : The compound is typically synthesized via hydrochlorination of the free amine precursor. A common approach involves bubbling dry HCl gas through a solution of 1,3-dimethylpyrrolidin-3-amine in a polar aprotic solvent (e.g., tetrahydrofuran or ethanol) under anhydrous conditions. The product is precipitated by solvent evaporation and recrystallized from ethanol/ether mixtures. Stoichiometric control of HCl is critical to avoid over-acidification, which can lead to byproducts . For similar hydrochlorides, reaction temperatures between 0–25°C and inert atmospheres (N₂/Ar) are recommended to prevent oxidation .
Q. How can researchers confirm the identity and purity of this compound?
- Methodological Answer :
- Melting Point Analysis : Compare observed melting points (e.g., 141–144°C for analogous hydrochlorides) with literature values .
- Spectroscopic Characterization : Use ¹H/¹³C NMR in D₂O or DMSO-d₆ to verify proton environments and carbon frameworks. For example, tertiary methyl groups in pyrrolidine derivatives typically resonate at δ 1.2–1.5 ppm .
- Purity Assessment : Employ HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) or ion-exchange chromatography to detect impurities. Purity ≥98% is standard for research-grade materials .
Q. What solubility properties should researchers anticipate for this compound?
- Methodological Answer : Hydrochloride salts of tertiary amines are generally soluble in polar solvents (e.g., water, methanol) but less so in non-polar media. For example, analogous compounds exhibit solubility in acetonitrile (~50 mg/mL) and limited solubility in dichloromethane (<5 mg/mL) . Solubility testing should be conducted under controlled humidity due to hygroscopic tendencies .
Advanced Research Questions
Q. How can discrepancies in reported melting points or spectral data be resolved?
- Methodological Answer :
- Purity Reevaluation : Recrystallize the compound from ethanol/ether and reanalyze. Impurities like residual solvents or unreacted amines can depress melting points .
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify polymorphic forms, which may exhibit distinct melting behaviors .
- Cross-Validation : Compare NMR data with structurally related hydrochlorides (e.g., (R)-1-Isopropylpyrrolidin-3-amine dihydrochloride) to contextualize chemical shifts .
Q. What strategies mitigate air/moisture sensitivity during storage and handling?
- Methodological Answer :
- Storage : Store in sealed, desiccated containers under inert gas (Ar/N₂). Silica gel or molecular sieves can reduce moisture uptake .
- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive reactions. Pre-dry solvents (e.g., molecular sieves in THF) to prevent hydrolysis .
Q. How can reaction yields be optimized for derivatives of this compound?
- Methodological Answer :
- Catalytic Optimization : Screen coupling agents (e.g., EDC·HCl ) for amide bond formation.
- Temperature Gradients : Test reactions at 0°C, 25°C, and 40°C to balance reaction rate and decomposition .
- Workup Refinement : Use counterion exchange (e.g., replacing Cl⁻ with PF₆⁻) to improve crystallinity and yield .
Q. What analytical techniques resolve contradictions in biological activity data?
- Methodological Answer :
- Dose-Response Reproducibility : Validate assays across multiple batches to rule out synthetic variability.
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Receptor Binding Studies : Compare results with structurally similar amines (e.g., pyrrolidine-based analogs) to contextualize pharmacological profiles .
Methodological Notes
- Spectral Data Interpretation : Always reference analogous compounds (e.g., ) to assign peaks in NMR/IR spectra.
- Safety Protocols : Follow SDS guidelines for dihydrochloride salts, including PPE (gloves, goggles) and emergency procedures for spills .
- Data Reporting : Document reaction conditions (temperature, solvent, atmosphere) meticulously to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
